molecular formula C9H10N4S2 B1271381 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol CAS No. 90535-72-1

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

Cat. No. B1271381
CAS RN: 90535-72-1
M. Wt: 238.3 g/mol
InChI Key: VPHOMTOFHSOLHW-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It is known that 1,2,4-triazole derivatives have a wide range of biological properties .

Scientific Research Applications

Antifungal Activities

The 1,2,4-triazole ring systems, such as “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol”, are known for their antifungal activities . They have been extensively investigated for their therapeutic applications as drugs .

Anticancer Activity

1,2,4-triazole derivatives have shown anticancer activity . A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . These compounds significantly prevented the proliferation of tested cancer cells .

Anti-inflammatory Activity

The 1,2,4-triazole ring is also known for its anti-inflammatory activity . This makes “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” a potential candidate for the development of new anti-inflammatory drugs .

Antioxidant Agents

The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . This suggests that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could have potential antioxidant properties .

Anti-HIV Agents

Some heterocycles including 1,2,4-triazole moiety are powerful anti-HIV agents . This indicates that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could be explored for its potential anti-HIV properties .

Antiviral Activity

The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections . This suggests that “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” could also have potential antiviral properties .

Mechanism of Action

The mechanism of action of “4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol” would depend on its biological target. Many 1,2,4-triazole derivatives are known to have antifungal, anticancer, and anti-inflammatory activities .

properties

IUPAC Name

4-amino-3-benzylsulfanyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c10-13-8(14)11-12-9(13)15-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHOMTOFHSOLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368921
Record name 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

CAS RN

90535-72-1
Record name 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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